Blonanserin C Exhibits Significantly Prolonged Elimination Half-Life Compared to Parent Blonanserin
Blonanserin C demonstrates a substantially longer elimination half-life (T1/2) than the parent compound blonanserin in healthy human volunteers following oral administration. This differential pharmacokinetic profile is critical for understanding its contribution to the overall duration of action of the parent drug and for ensuring accurate bioanalytical method development. [1]
| Evidence Dimension | Elimination Half-Life (T1/2) |
|---|---|
| Target Compound Data | 26.24 ± 3.93 hours (at 8 mg blonanserin oral dose) |
| Comparator Or Baseline | Blonanserin (Parent): 15.29 ± 13.06 hours (at 8 mg blonanserin oral dose) |
| Quantified Difference | Approximately 1.72-fold longer half-life for Blonanserin C |
| Conditions | Healthy Chinese volunteers (n=6); single oral administration of 8 mg blonanserin tablet; plasma samples analyzed via validated LC-MS/MS method. |
Why This Matters
This difference dictates the duration of metabolite detection in plasma, directly impacting the design of pharmacokinetic studies, therapeutic drug monitoring (TDM) assays, and the interpretation of clinical exposure data.
- [1] Zheng Y, Hu X, Liu J, Wu G, Zhou H, Zhu M, et al. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application. Journal of Analytical Methods in Chemistry. 2014;2014:1-7. View Source
